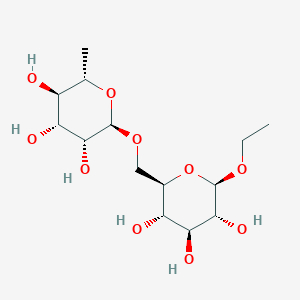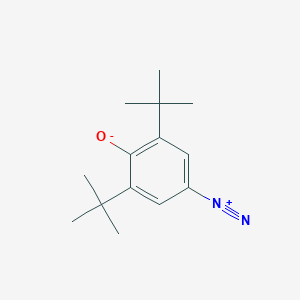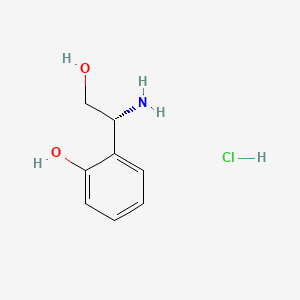
3-Ethoxy-2-fluoro-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-5-methoxybenzoic acid typically involves the introduction of the ethoxy, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluoro, ethoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-fluoro-5-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the ethoxy, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-methoxybenzoic acid: Similar in structure but lacks the ethoxy group.
5-Fluoro-2-methoxybenzoic acid: Similar but with different positioning of the fluoro and methoxy groups.
3-Ethoxy-5-fluoro-2-methoxybenzoic acid: An isomer with a different arrangement of substituents.
Uniqueness
3-Ethoxy-2-fluoro-5-methoxybenzoic acid is unique due to its specific combination of substituents, which can result in distinct chemical and biological properties. The presence of the ethoxy group, in particular, can enhance its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11FO4 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
3-ethoxy-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-3-15-8-5-6(14-2)4-7(9(8)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
USIHFUGFTUTUHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1F)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)



![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)


![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)


